molecular formula C12H11ClF3NO B12090977 4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 61213-51-2

4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No.: B12090977
CAS No.: 61213-51-2
M. Wt: 277.67 g/mol
InChI Key: FFGXMINCIXVPOW-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a synthetic organic compound that features a pyrrolidinone ring substituted with a chloromethyl group and a trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization and chloromethylation reactions under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of biological pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is unique due to its combination of a pyrrolidinone ring, chloromethyl group, and trifluoromethyl phenyl group. This unique structure imparts specific chemical properties, such as high reactivity and stability, making it valuable for various applications .

Properties

CAS No.

61213-51-2

Molecular Formula

C12H11ClF3NO

Molecular Weight

277.67 g/mol

IUPAC Name

4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C12H11ClF3NO/c13-6-8-4-11(18)17(7-8)10-3-1-2-9(5-10)12(14,15)16/h1-3,5,8H,4,6-7H2

InChI Key

FFGXMINCIXVPOW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)CCl

Origin of Product

United States

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